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Compound Name:
carboxylate

Cat. No.: B1580420

An In-Depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Synthesis,
Properties, and Applications

Introduction: The Imidazole Scaffold in Modern
Chemistry

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in
fundamental biological molecules like the amino acid histidine and its role as a versatile
pharmacophore in drug discovery.[1][2] Imidazole and its derivatives exhibit a wide range of
pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory
properties.[2][3][4] This is due to the unique electronic characteristics of the five-membered
ring, which contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and
acceptor and to coordinate with metal ions.[1]

Within this critical class of compounds, Ethyl 2-methyl-1H-imidazole-4-carboxylate (EMIC)
emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive
imidazole core and a modifiable ethyl ester group, makes it a strategic starting point for the
synthesis of complex molecular architectures. This guide provides a comprehensive technical
overview of EMIC, from its fundamental properties and synthesis to its applications as a key
intermediate in the development of pharmaceuticals.

Physicochemical Properties and Structural Analysis
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Ethyl 2-methyl-1H-imidazole-4-carboxylate is an off-white or yellow crystalline powder.[5] Its
core structure consists of an imidazole ring substituted with a methyl group at the 2-position
and an ethyl carboxylate group at the 4-position. The presence of the N-H proton allows for
tautomerism, where the proton can reside on either nitrogen atom, leading to the 4-carboxylate
and 5-carboxylate forms being considered synonymous in many contexts.[6]

hvsicochemical

Property Value Source(s)
Molecular Formula C7H10N202 [6]
Molecular Weight 154.17 g/mol [5]1[6]

CAS Number 87326-25-8 [6]

Melting Point 136-137 °C [6]

Boiling Point 339.7 £ 15.0 °C at 760 mmHg [6]

Density 1.2+0.1 g/cm3 [6]
Topological Polar Surface Area 55 A2 [6]
Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor
ydrog p 3 (6]
Count

The structural arrangement of EMIC allows for significant intermolecular interactions. The N-H
group and the ester's carbonyl oxygen are prime sites for hydrogen bonding, which dictates the
compound's crystal packing and solubility characteristics. Related dicarboxylic acid derivatives
have been shown to crystallize as zwitterions, where the imidazole nitrogen is protonated and a
carboxylate group is deprotonated, highlighting the amphoteric nature of the imidazole ring.[7]

[8]

Synthesis Methodologies: From Classical Routes to
Modern Innovations

The synthesis of the imidazole core has been a subject of extensive research, leading to a
variety of established methods. The construction of EMIC can be approached through several
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strategic pathways, each with distinct advantages concerning starting material availability,
scalability, and reaction conditions.

Synthesis Route: Multi-step Construction from Glycine

One well-documented and robust method begins with the readily available amino acid glycine.
This pathway involves a sequence of classical organic transformations to build the heterocyclic
ring system. The rationale behind this multi-step process is the controlled and sequential
introduction of the required functional groups to ensure the correct final architecture.

Step 1: Acylation

Step 3-4: Cyclization

Step 2: Esterification
anol, al
id Catalyst Acetyl Glycine et -ormate
Ethyl Ester

ndensation -Mer -4-imi
. . ntermediate orm ster

Click to download full resolution via product page

Caption: Multi-step synthesis of an imidazole-4-carboxylate core from glycine.

The following protocol is adapted from a known procedure for a closely related analog, ethyl
imidazole-4-carboxylate, demonstrating the general principles.[1]

Step 1: Synthesis of Acetyl Glycine

¢ Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask.

o While stirring at 20°C, add 47 mL of acetic anhydride in batches.

o Continue stirring the reaction mixture at 20°C for 2 hours.

o Freeze the mixture overnight, then filter the resulting precipitate. Wash the filter cake with a
small amount of ice water and dry to obtain acetyl glycine.[1]

Causality: Acylation of the primary amine of glycine with acetic anhydride protects the amine
and provides the N-acetyl group, which is a key component for the subsequent cyclization.
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Step 2: Synthesis of Acetyl Glycine Ethyl Ester

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol,
and an acid catalyst (e.g., 11.7 g of a strong acidic cation exchange resin).

Stir the mixture vigorously and reflux for 3 hours.

Cool to room temperature, filter to recover the resin, and concentrate the filtrate under
reduced pressure to obtain the ethyl ester.[1]

Causality: Fischer esterification converts the carboxylic acid to its ethyl ester. This ester group
remains in the final product.

Step 3: Condensation and Cyclization
Prepare a slurry of NaH (2.6 g, 60%) in toluene under a nitrogen atmosphere.
Slowly add methyl formate, keeping the temperature between 15-19°C.

Cool the mixture to 0°C and slowly add a toluene solution of acetyl glycine ethyl ester (8.7 g,
0.06 mol) over 1 hour. Let it stand overnight to form the condensate.[1]

Dissolve the resulting condensate in ice water. To this aqueous solution, add potassium
thiocyanate (KSCN, 6.8 g, 0.07 mol) followed by the slow addition of concentrated
hydrochloric acid at 0°C.

Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

Cool, concentrate, and freeze overnight to precipitate the 2-mercapto-4-imidazole formate
ethyl ester.[1]

Causality: The Claisen condensation with methyl formate followed by cyclization with
thiocyanate is a classic method for constructing the imidazole ring from an N-acyl-a-amino
ester. The thiocyanate provides the C2 and S atoms for the initial mercapto-imidazole ring.

Step 4: Oxidative Desulfurization
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Dissolve the 2-mercapto-4-imidazole formate ethyl ester (0.5 g, 0.003 mol) in 50% hydrogen
peroxide (2.5 g, 0.035 mol) at 15°C.

Heat to 55-60°C and react for 2 hours.

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution
to precipitate the final product.

Recrystallize from water to obtain the pure ethyl imidazole-4-carboxylate.[1]

Causality: Hydrogen peroxide acts as an oxidizing agent to remove the thiol group, yielding the
desired C-H bond at the 2-position. For the target molecule, Ethyl 2-methyl-1H-imidazole-4-
carboxylate, a similar strategy would be employed using starting materials that introduce a
methyl group at the C2 position.

Applications in Medicinal Chemistry and Drug
Development

The true value of EMIC lies in its role as a versatile scaffold for constructing biologically active
molecules. Its structure is a common feature in numerous pharmaceuticals, and its derivatives
are key intermediates in high-value drug synthesis.

Core Intermediate for Angiotensin Il Receptor Blockers

A prominent application of EMIC derivatives is in the synthesis of sartans, a class of
antihypertensive drugs. For example, a structurally similar compound, ethyl 4-(2-
hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the
production of Olmesartan, a widely used nonpeptide angiotensin Il receptor antagonist.[9] The
synthesis involves the regioselective N-alkylation of the imidazole ring, demonstrating the utility
of the imidazole carboxylate core.[9]

Reagent:
Ethyl 2-Alkyl-  Substituted
< idazole-4-carboxyl Bromide y (" \_Alkylation
(EMIC Analog)

Alkylated Imidazole
Intermediate

Further Final API
Modifications (e.g., Olmesartan)
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Caption: Role of an EMIC analog as a key intermediate in drug synthesis.

Scaffold for Novel Therapeutic Agents

The imidazole framework is a privileged structure in medicinal chemistry. Researchers
continuously explore its potential by synthesizing and screening new derivatives for various
therapeutic targets.

» Antimicrobial Agents: The imidazole ring is a core component of many antifungal drugs.
Novel imidazole derivatives are consistently being evaluated for their potential to combat
emerging cases of antimicrobial resistance by interfering with bacterial DNA replication or
cell wall synthesis.[3]

o Anticancer Activity: Numerous studies have reported the synthesis of imidazole derivatives
with significant cytotoxic activity against various human tumor cell lines.[2]

o HIV Inhibitors: 1,5-diaryl-1H-imidazole-4-carboxylate derivatives have been designed and
synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein
LEDGF/p75, a critical step in the viral replication cycle.[10]

Characterization and Analytical Protocols

Confirming the identity and purity of synthesized Ethyl 2-methyl-1H-imidazole-4-carboxylate
is paramount. A combination of spectroscopic and chromatographic methods is employed for
full characterization.

Standard Analytical Techniques

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
molecular structure. Key signals include the ethyl ester protons (a quartet and a triplet), the
C2-methyl protons (a singlet), and the C5-proton of the imidazole ring (a singlet).

e Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental
composition.
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« Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H
stretch, C=0 stretch of the ester, and C=N stretching of the imidazole ring.

e High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the
compound.

Expected Spectroscopic Data

The following table summarizes expected spectral characteristics for imidazole carboxylate
derivatives, based on data from similar compounds.[11]

Technique Expected Observations

o (ppm): ~7.5 (s, 1H, H-5), ~4.2 (q, 2H, OCHy2),

1H NMR
~2.4 (s, 3H, C2-CHs), ~1.3 (t, 3H, OCH2CHb)
3 (ppm): ~162 (C=0), ~145 (C-2), ~140 (C-4),
13C NMR ~120 (C-5), ~60 (OCHz), ~15 (C2-CHs), ~14
(OCH2CH5)
MS (El) m/z (%): 154 (M+)
Conclusion

Ethyl 2-methyl-1H-imidazole-4-carboxylate is more than just a chemical compound; itis a
versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its accessible
synthesis, combined with the strategic placement of reactive functional groups, establishes it as
a high-value building block for creating diverse molecular libraries. From its foundational role in
the synthesis of established drugs like sartans to its use as a scaffold for developing next-
generation therapeutics, EMIC continues to be a molecule of significant scientific and
commercial interest. This guide has provided a framework for understanding its synthesis,
properties, and critical applications, underscoring the enduring importance of the imidazole
nucleus in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.guidechem.com/question/what-is-the-synthesis-of-ethyl-id135869.html
https://scialert.net/fulltext/?doi=sciintl.2013.253.260
https://pmc.ncbi.nlm.nih.gov/articles/PMC11429776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11429776/
https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1598850939.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/99200
https://pubchem.ncbi.nlm.nih.gov/compound/99200
https://www.echemi.com/products/pd180914140056-ethyl-2-methyl-1h-imidazole-4-carboxylate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3100020/
https://pubmed.ncbi.nlm.nih.gov/21754252/
https://www.jocpr.com/articles/novel-synthesis-of-ethyl-42hydroxypropan2yl2propyl1h-imidazole5carboxylate-a-key-intermediate-of-olmesartan.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8540437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8540437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8540437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835288/
https://www.benchchem.com/product/b1580420#ethyl-2-methyl-1h-imidazole-4-carboxylate-literature-review
https://www.benchchem.com/product/b1580420#ethyl-2-methyl-1h-imidazole-4-carboxylate-literature-review
https://www.benchchem.com/product/b1580420#ethyl-2-methyl-1h-imidazole-4-carboxylate-literature-review
https://www.benchchem.com/product/b1580420#ethyl-2-methyl-1h-imidazole-4-carboxylate-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

